molecular formula C25H21N5Na2O7S2 B12725977 Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 84434-53-7

Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12725977
CAS No.: 84434-53-7
M. Wt: 613.6 g/mol
InChI Key: OXSBSDJKOHDMSH-UHFFFAOYSA-L
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Description

Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. This compound is often used as a dye due to its ability to produce intense colors. It is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels required for optimal diazotization and coupling reactions. The final product is purified through filtration and recrystallization processes to achieve the desired purity and color intensity .

Chemical Reactions Analysis

Types of Reactions

Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox indicator in various chemical processes. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular functions and structures .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-1-naphthalenesulfonate
  • Disodium 6-amino-4-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-2-hydroxynaphthalene-1-sulfonate

Uniqueness

Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in various fields .

Properties

CAS No.

84434-53-7

Molecular Formula

C25H21N5Na2O7S2

Molecular Weight

613.6 g/mol

IUPAC Name

disodium;7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C25H23N5O7S2.2Na/c1-13-8-18(38(32,33)34)5-7-20(13)27-28-21-9-15(3)22(10-14(21)2)29-30-24-23(39(35,36)37)12-16-11-17(26)4-6-19(16)25(24)31;;/h4-12,31H,26H2,1-3H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

OXSBSDJKOHDMSH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)[O-])C)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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